molecular formula C7H5Cl2I B582455 2-Chloro-5-iodobenzyl chloride CAS No. 1261671-12-8

2-Chloro-5-iodobenzyl chloride

Cat. No.: B582455
CAS No.: 1261671-12-8
M. Wt: 286.921
InChI Key: FTEZTINTXWCTDQ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzyl chloride is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzyl chloride typically involves the halogenation of benzyl chloride derivatives. One common method is the iodination of 2-chlorobenzyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate to facilitate the substitution of the hydrogen atom with an iodine atom at the 5 position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodobenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in this reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

2-Chloro-5-iodobenzyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It can be used to prepare functionalized materials with specific properties for industrial applications.

    Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems and their potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

    2-Chloro-5-iodobenzoic acid: Another halogenated benzene derivative with similar reactivity but different functional groups.

    2-Iodobenzyl chloride: Lacks the chlorine atom at the 2 position, making it less versatile in certain reactions.

    2-Chloro-5-bromobenzyl chloride: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.

Uniqueness: 2-Chloro-5-iodobenzyl chloride is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEZTINTXWCTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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